2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a fluorophenyl group, a dihydroimidazole ring, and a pyrrolidinylsulfonylphenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the Fluorophenyl Intermediate:
Construction of the Dihydroimidazole Ring: The next step involves the cyclization of appropriate precursors to form the dihydroimidazole ring.
Attachment of the Pyrrolidinylsulfonylphenyl Group: Finally, the pyrrolidinylsulfonylphenyl moiety is introduced through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of fluorinated and sulfur-containing groups on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its combination of fluorine, sulfur, and nitrogen atoms may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the dihydroimidazole ring can form hydrogen bonds with amino acid residues. The pyrrolidinylsulfonylphenyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group has been replaced by fluorine.
4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds.
Uniqueness
What sets 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of fluorine, sulfur, and nitrogen atoms in a single molecule provides a versatile platform for further chemical modifications and exploration.
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c22-18-5-3-4-16(14-18)15-29-21-23-10-13-25(21)20(26)17-6-8-19(9-7-17)30(27,28)24-11-1-2-12-24/h3-9,14H,1-2,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHHJYJKWMICTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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